molecular formula C21H25FN2O2S B2816114 7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide CAS No. 1705100-88-4

7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide

Cat. No.: B2816114
CAS No.: 1705100-88-4
M. Wt: 388.5
InChI Key: QRHJWYICWAYKCI-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide (CAS 1705100-88-4) is a synthetic organic compound with the molecular formula C21H25FN2O2S and a molecular weight of 388.50 g/mol . This 1,4-thiazepane carboxamide derivative is a valuable chemical tool for pharmaceutical research and discovery, particularly in the field of central nervous system (CNS) disorders. Compounds featuring the 1,4-thiazepane scaffold are of significant interest in medicinal chemistry and are being investigated as potential inhibitors of enzymes like BACE1 and BACE2, which are key targets in Alzheimer's disease research . Furthermore, structurally related carboxamide derivatives have demonstrated potent activity as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in neurological studies . Modulating these ionotropic glutamate receptors is a promising therapeutic strategy for conditions involving excitotoxicity, such as epilepsy, chronic pain, and neurodegenerative diseases . The structure of this compound, which includes fluorophenyl and methoxyphenyl groups, is optimized for interaction with biological targets, offering researchers a promising scaffold for probing new mechanisms of action. This product is supplied for laboratory research applications and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2S/c1-26-17-8-6-16(7-9-17)10-12-23-21(25)24-13-11-20(27-15-14-24)18-4-2-3-5-19(18)22/h2-9,20H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHJWYICWAYKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an appropriate halide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the methoxyphenethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Pharmacological Implications
Compound Name / Class Core Structure Key Functional Groups Pharmacological Target / Activity Reference
Target Compound 1,4-Thiazepane 2-Fluorophenyl, N-[2-(4-methoxyphenyl)ethyl] Hypothesized: CNS receptors, HDACs N/A
Fentanyl Analogs (e.g., ortho-fluoroisobutyryl fentanyl) Piperidine Fluorophenyl, phenylethyl μ-Opioid receptor agonism
Formoterol-Related Compounds Ethanolamine N-[2-(4-Methoxyphenyl)ethyl] β2-Adrenergic receptor agonism
BRAF/HDAC Inhibitors (e.g., compounds in ) Thiazole/Pyrimidine Sulfonamide, fluorophenyl Dual BRAF kinase/HDAC inhibition
1,2,4-Triazole Derivatives 1,2,4-Triazole Sulfonyl, fluorophenyl Anticandidal, enzyme inhibition

Key Observations :

  • Core Flexibility vs.
  • Fluorophenyl Substitution : Fluorination at the phenyl ring enhances metabolic stability and binding affinity in BRAF/HDAC inhibitors and opioid analogs, a trend likely applicable to the target compound .
  • N-[2-(4-Methoxyphenyl)ethyl] Group : This substituent is shared with Formoterol derivatives, where the methoxy group improves receptor selectivity and bioavailability via electronic effects .
Physicochemical and Pharmacokinetic Properties
Property Target Compound (Predicted) Fentanyl Analogs Formoterol Derivatives BRAF/HDAC Inhibitors
logP ~3.5–4.2 (highly lipophilic) 3.8–4.5 1.5–2.0 (polar side chain) 2.8–3.5
Solubility Low (improved by methoxy) Very low Moderate (ethanolamine) Low (requires co-solvents)
Metabolic Stability High (fluorine, thiazepane) Moderate (piperidine) High (methoxy) Moderate (sulfonamide)

Structural Determinants :

  • The methoxy group in the target compound may enhance aqueous solubility compared to purely lipophilic fentanyl analogs .
  • The thiazepane sulfur could reduce first-pass metabolism by resisting cytochrome P450 oxidation, a feature observed in diazepine derivatives .

Biological Activity

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula: C19H22FN3OS
  • Molecular Weight: 357.46 g/mol

Structural Features

  • Thiazepane Ring: A seven-membered heterocyclic compound that contributes to the biological activity.
  • Fluorophenyl Group: The presence of a fluorine atom may enhance lipophilicity and receptor binding.
  • Methoxyphenyl Substituent: This moiety is often associated with increased biological activity.

Research indicates that compounds similar to this thiazepane derivative often interact with various biological targets, including:

  • Receptor Modulation: Potential agonistic or antagonistic effects on neurotransmitter receptors.
  • Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like cancer or inflammation.

Therapeutic Potential

  • Anticancer Activity:
    • Compounds in this class have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
    • Studies on related compounds indicate that they may affect pathways such as NF-kB signaling and apoptosis mechanisms.
  • Anti-inflammatory Effects:
    • Similar thiazepane derivatives have demonstrated the ability to reduce inflammatory markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.
  • Neurological Effects:
    • There is evidence suggesting that these compounds may influence neurotransmitter systems, potentially offering benefits for neurodegenerative diseases.

Pharmacodynamics and Pharmacokinetics

Studies on similar compounds suggest that the pharmacokinetic profile may include:

  • Absorption: Rapid absorption post-administration.
  • Distribution: High volume of distribution due to lipophilicity.
  • Metabolism: Primarily hepatic metabolism with potential for active metabolites.
  • Excretion: Renal excretion of metabolites.

Safety Profile

Toxicological assessments indicate that thiazepane derivatives generally exhibit low toxicity at therapeutic doses. Long-term studies are necessary to fully understand the safety profile.

Q & A

Basic: What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?

Answer:
The synthesis typically involves a multi-step process:

Thiazepane Ring Formation : Cyclization of precursor amines and sulfur-containing intermediates under controlled temperature (e.g., 60–80°C) in inert solvents like dichloromethane .

Substitution Reactions : Introduction of the 2-fluorophenyl group via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts such as palladium for cross-coupling .

Carboxamide Coupling : Reaction of the thiazepane intermediate with 2-(4-methoxyphenyl)ethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) .
Critical Conditions :

  • Purity is enhanced via silica gel chromatography, with elution gradients optimized to separate polar byproducts .
  • Oxygen-sensitive steps require nitrogen atmospheres to prevent oxidation of sulfur and nitrogen moieties .

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?

Answer:
Structural Confirmation :

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8 ppm) .
  • HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., expected [M+H]+^+ ~443.2 g/mol) .
    Purity Analysis :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); purity >95% is standard for biological assays .
  • TLC : Monitoring reaction progress using ethyl acetate/hexane (3:7) solvent systems .

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